molecular formula C₁₆H₁₉NO₇ B1140011 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside CAS No. 137687-00-4

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B1140011
CAS No.: 137687-00-4
M. Wt: 337.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is a biochemical assay reagent commonly used in scientific research. It is known for its fluorogenic properties, making it useful in various biochemical assays. The compound has a molecular formula of C16H19NO7 and a molecular weight of 337.32 g/mol .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is N-acetyl-α-D-glucosaminidase . This enzyme is involved in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for N-acetyl-α-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, a fluorescent product, 4-methylumbelliferone (4-MU) , is released .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The release of 4-MU upon enzymatic cleavage can be used to quantify the activity of N-acetyl-α-D-glucosaminidase .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which suggests it may have good bioavailability.

Result of Action

The cleavage of this compound by N-acetyl-α-D-glucosaminidase and the subsequent release of 4-MU allows for the quantification of the enzyme’s activity . This can be particularly useful in diagnosing conditions such as Sanfilippo B Syndrome and Tay-Sachs disease , which are characterized by deficiencies in this enzyme.

Action Environment

The fluorescence of 4-MU, the product of the enzymatic cleavage, is pH-dependent . This suggests that the action, efficacy, and stability of this compound may be influenced by the pH of its environment. Additionally, the compound is reported to be light sensitive , indicating that light exposure could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside typically involves the glycosylation of 4-methylumbelliferone with 2-amino-2-deoxy-alpha-D-glucopyranosyl donors. The reaction is often carried out under acidic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions. It can be hydrolyzed by specific enzymes to release 4-methylumbelliferone, which is a fluorescent compound .

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using glycosidases.

    Oxidation and Reduction: Limited information is available on oxidation and reduction reactions involving this compound.

Major Products Formed:

Scientific Research Applications

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is unique due to its specific use in assays for glycosidases that act on 2-amino-2-deoxy sugars. Its fluorogenic properties make it highly sensitive and useful in detecting low levels of enzyme activity .

Properties

IUPAC Name

7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBYRVZLJCNXMD-BTAUDXDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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